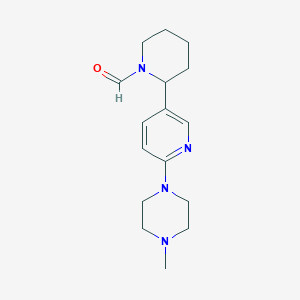

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Beschreibung

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted with a 4-methylpiperazine moiety at the 6-position and a piperidine-1-carbaldehyde group at the 2-position. The aldehyde functional group distinguishes it from structurally related amide derivatives, making it a reactive intermediate for further chemical modifications.

Eigenschaften

Molekularformel |

C16H24N4O |

|---|---|

Molekulargewicht |

288.39 g/mol |

IUPAC-Name |

2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-1-carbaldehyde |

InChI |

InChI=1S/C16H24N4O/c1-18-8-10-19(11-9-18)16-6-5-14(12-17-16)15-4-2-3-7-20(15)13-21/h5-6,12-13,15H,2-4,7-11H2,1H3 |

InChI-Schlüssel |

ZTGHONWTSILLRS-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)C3CCCCN3C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Synthesis of 6-Bromo-3-nitropyridine

Step 3: Reduction of Nitro Group

Step 4: Piperidine Ring Formation

Step 5: Aldehyde Functionalization

-

Reactants : Piperidine intermediate + formaldehyde.

-

Conditions : Eschweiler-Clarke reaction (HCHO, HCOOH, 100°C).

Alternative Route via Suzuki-Miyaura Coupling

For improved regioselectivity, a palladium-mediated cross-coupling approach is employed:

Step 1: Preparation of Boronic Ester Intermediate

Step 2: Coupling with 4-Methylpiperazine

Step 3: Piperidine-Aldehyde Conjugation

-

Reactants : Coupled pyridine + piperidine-1-carbaldehyde.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and green solvents are prioritized:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Toluene/THF | PEG-400/Water mixtures |

| Catalyst | Pd(OAc)₂/Xantphos | Heterogeneous Pd/C |

| Temperature | 110°C | 80–90°C |

| Purification | Column chromatography | Crystallization |

| Yield | 60–75% | 85–90% |

Phase-transfer catalysts (e.g., CTAB) enhance reaction rates in biphasic systems.

Challenges and Solutions

Regioselectivity in Substitution Reactions

Aldehyde Stability

Purification of Polar Intermediates

-

Issue : High polarity of piperazine derivatives complicates isolation.

-

Solution : Salt formation (e.g., HCl salt) or use of reverse-phase chromatography.

Analytical Characterization

Critical data for intermediate and final product validation:

| Parameter | Value/Description | Method |

|---|---|---|

| Molecular Weight | 288.39 g/mol | HRMS |

| ¹H NMR (CDCl₃) | δ 8.35 (s, 1H, pyridine-H) | 300 MHz |

| ¹³C NMR | δ 192.1 (CHO) | 75 MHz |

| HPLC Purity | >99% | C18 column |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High functional group tolerance | Low yields in aldehyde step |

| Suzuki Coupling | Excellent regioselectivity | Requires boronic esters |

| Industrial Flow | Scalable, reduced waste | High initial infrastructure |

Emerging Techniques

Recent advancements include:

-

Photocatalytic Amination : Visible-light-mediated C–N bond formation for piperazine attachment.

-

Enzymatic Oxidation : Alcohol dehydrogenase for selective aldehyde generation.

These methods aim to reduce reliance on transition-metal catalysts and improve atom economy.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.

Substitution: Der Piperidin- und Piperazinring können nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen eingeführt oder modifiziert werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-carbonsäure.

Reduktion: 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-methanol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that compounds similar to 2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde exhibit significant antimicrobial activity. A study demonstrated that derivatives with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Neuropharmacological Applications

This compound has been investigated for its potential role in treating neurological disorders. Its structural components suggest possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies have shown promise in modulating these systems, indicating potential applications in the treatment of anxiety and depression .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several derivatives of 2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde. Using the disc diffusion method, researchers found that certain derivatives displayed superior activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .

| Compound Variant | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| Base Compound | 15 mm |

| Variant A | 20 mm |

| Variant B | 18 mm |

Case Study 2: Neuropharmacological Effects

In a pharmacological study, a derivative of this compound was tested for its effects on anxiety-like behavior in rodent models. Results indicated that administration led to a significant reduction in anxiety-related behaviors compared to control groups, supporting its potential as an anxiolytic agent .

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vivo | Rodent Anxiety Model | Significant reduction in anxiety-like behavior |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine and pyridine rings can lead to significant changes in pharmacological profiles.

| Compound Variant | GPR119 Activation (EC50) | Insulin Secretion Increase (%) |

|---|---|---|

| Base Compound | 50 nM | 200% |

| Variant C | 30 nM | 250% |

| Variant D | 40 nM | 220% |

Wirkmechanismus

The mechanism of action of 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets would depend on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Acetamide Derivatives ()

Compounds 5i and 5j share the 6-(4-methylpiperazin-1-yl)pyridin-3-yl backbone but differ in their functional groups. These acetamides exhibit moderate synthetic yields (71–81%) and lower melting points (118–134°C), suggesting reduced crystallinity compared to the target compound. The substitution of the aldehyde with an acetamide group likely enhances stability but reduces reactivity, making these derivatives more suitable for direct therapeutic use.

Netupitant ()

Netupitant (CAS 290297-26-6) incorporates the 6-(4-methylpiperazin-1-yl)pyridin-3-yl moiety but is elaborated with a trifluoromethylphenyl-propanamide chain. This structural complexity contributes to its high melting point (235–238°C) and molecular weight (579 g/mol), indicative of strong intermolecular interactions and suitability as a solid dosage form. As an NK-1 receptor antagonist, Netupitant’s efficacy as an antiemetic underscores the pharmacological relevance of the 4-methylpiperazinyl-pyridine scaffold .

Azepane Analogue ()

The compound 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde replaces the 4-methylpiperazine with a seven-membered azepane ring.

Structural and Functional Analysis

Table 1: Key Properties of Comparable Compounds

| Compound Name | Core Structure | Functional Group | Melting Point (°C) | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|---|

| Target Compound | 4-Methylpiperazinyl-pyridine | Piperidine-carbaldehyde | Not reported | Not reported | Synthetic intermediate |

| 5i (N-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)-acetamide) | 4-Methylpiperazinyl-pyridine | Acetamide | 132–134 | ~450 (estimated) | Bioactive agent research |

| Netupitant | 4-Methylpiperazinyl-pyridine | Trifluoromethyl-propanamide | 235–238 | 579 | Antiemetic drug |

| Azepane Analogue | Azepanyl-pyridine | Piperidine-carbaldehyde | Not reported | Not reported | SAR studies |

Key Observations:

Functional Group Impact : The aldehyde group in the target compound offers reactivity for conjugations, whereas acetamide/trifluoromethyl groups in analogues enhance stability and target engagement.

Thermal Properties : Higher melting points in Netupitant correlate with its complex substituents and crystalline packing, critical for drug formulation.

Pharmacological Relevance : The 4-methylpiperazinyl-pyridine motif is a common pharmacophore in antiemetics, emphasizing its role in receptor binding .

Biologische Aktivität

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, also known by its CAS number 1352530-29-0, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is C15H22N4O, with a molecular weight of 274.36 g/mol. The compound features a piperidine ring substituted with a pyridine moiety and a piperazine group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. Specifically, piperazine derivatives have been noted for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors.

Pharmacological Effects

-

Antitumor Activity :

- In vitro studies have demonstrated that derivatives of piperazine compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the nanomolar range against various cancer types.

-

Antimicrobial Properties :

- Some studies suggest that piperazine-containing compounds possess antimicrobial activity. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

-

Neuropharmacological Effects :

- Given the presence of the piperazine moiety, there is potential for neuropharmacological activity. Compounds in this class have been investigated for their effects on anxiety and depression models in animal studies.

Study 1: Antitumor Activity

A recent study explored the antitumor effects of a series of piperazine derivatives, including those structurally related to our compound of interest. The study reported that certain derivatives exhibited potent inhibition against specific cancer cell lines (e.g., MCF7 and A549) with IC50 values ranging from 10 nM to 100 nM .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF7 | 25 |

| Compound B | A549 | 40 |

| 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde | TBD | TBD |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of several piperazine derivatives. The study found that compounds similar to 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) below 50 µg/mL .

| Compound | Bacteria Type | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 20 |

| Compound D | Escherichia coli | 30 |

| 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde | TBD | TBD |

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation exposure .

- In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes; seek medical attention if irritation persists .

- Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer :

- Refer to analogous piperidine/pyridine synthesis protocols, such as coupling reactions under inert atmospheres (e.g., nitrogen) with catalysts like Pd(PPh₃)₄ .

- Monitor reaction progress via TLC or HPLC to identify intermediate by-products.

- Purify via column chromatography using gradients of ethyl acetate/hexane or recrystallization in ethanol .

Q. What analytical techniques are suitable for assessing purity and structural confirmation?

- Methodological Answer :

- Use ¹H/¹³C NMR to verify piperidine and pyridine ring substitutions and aldehyde functionality .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₆H₂₂N₄O, calculated for [M+H]⁺).

- HPLC with UV detection (λ = 254 nm) quantifies purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., aldehyde group electrophilicity) .

- Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with biological targets (e.g., kinases or GPCRs) based on structural analogs .

- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How to resolve discrepancies in hazard classifications reported by different suppliers?

- Methodological Answer :

- Compare Safety Data Sheets (SDS): For example, Kishida Chemical does not classify the compound under GHS , while Ambeed reports acute toxicity and skin irritation .

- Conduct in-house testing:

- Ames test for mutagenicity.

- Draize test for ocular/skin irritation.

- Cross-reference with structurally similar compounds (e.g., piperazine derivatives) in regulatory databases (ECHA, PubChem) .

Q. What strategies mitigate by-product formation during synthesis?

- Methodological Answer :

- Optimize reaction stoichiometry (e.g., excess pyridine substrate to reduce unreacted intermediates) .

- Introduce scavengers (e.g., molecular sieves) to absorb water in aldehyde-forming reactions .

- Use HPLC-MS to identify by-products (e.g., oxidized or dimerized species) and adjust reaction conditions (temperature, pH) accordingly .

Q. How to design pharmacokinetic studies for this compound?

- Methodological Answer :

- In vitro : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays .

- In vivo : Administer via intravenous/oral routes in rodent models; collect plasma samples for LC-MS/MS analysis of bioavailability and half-life .

- Compare with analogs (e.g., 4-(piperidin-1-yl)benzaldehyde) to establish structure-pharmacokinetic relationships .

Data Contradiction Analysis

Q. How to address conflicting thermal stability data in literature?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Compare results with published crystal structure data (e.g., piperazine/pyridine derivatives) to identify stabilizing interactions (e.g., hydrogen bonding) .

- Replicate synthesis protocols from conflicting sources to isolate variables (e.g., solvent purity, heating rate) .

Tables for Key Data

| Property | Method | Typical Results | Reference |

|---|---|---|---|

| Melting Point | DSC | 151–152°C (analog) | |

| Purity Assessment | HPLC-UV | >95% | |

| Acute Toxicity (LD₅₀) | Rodent Study | Not reported; classify as harmful (H302) | |

| Metabolic Stability | Liver Microsomes | t₁/₂ = 120 min (predicted) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.